2-(2-Ethylmorpholino)thiazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15N3OS |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-(2-ethylmorpholin-4-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C9H15N3OS/c1-2-7-5-12(3-4-13-7)9-11-8(10)6-14-9/h6-7H,2-5,10H2,1H3 |
InChI Key |
UPMNBJNFWZYQKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCO1)C2=NC(=CS2)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Ethylmorpholino Thiazol 4 Amine and Its Derivatives
Historical Development of Thiazole (B1198619) Synthesis Approaches Relevant to 2-(2-Ethylmorpholino)thiazol-4-amine
The construction of the thiazole ring is a fundamental objective in heterocyclic chemistry. Over the years, numerous methods have been developed, with the Hantzsch thiazole synthesis being one of the most prominent and widely utilized. This method, first reported by Arthur Hantzsch in 1887, involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). Its versatility and reliability have made it a cornerstone in the synthesis of a vast array of thiazole derivatives.
The general mechanism of the Hantzsch synthesis is believed to proceed through an initial nucleophilic attack of the sulfur atom of the thioamide/thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. This reaction has been adapted and modified over the decades to improve yields, expand substrate scope, and introduce diverse functionalities onto the thiazole core.
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. acs.orgsemanticscholar.org Applying this strategy to this compound, the primary disconnection can be made at the bonds forming the thiazole ring, guided by the principles of the Hantzsch synthesis.
The key disconnection breaks the C(2)-N(3) and C(4)-C(5) bonds of the thiazole ring. This leads to two precursor synthons: a nucleophilic thiourea derivative and an electrophilic α-halocarbonyl compound.
Disconnection 1 (C-N and C-S bonds): This retrosynthetic step, based on the Hantzsch thiazole synthesis, identifies N-(2-ethylmorpholino)thiourea and a 2-haloacetaldehyde or a synthetic equivalent as the primary precursors. The N-(2-ethylmorpholino)thiourea can be conceptually derived from 2-ethylmorpholine and a thiocyanating agent. The 2-haloacetaldehyde is a reactive species and is often generated in situ or replaced by a more stable equivalent.
This analysis simplifies the synthesis of the complex target molecule into the preparation of two key building blocks and their subsequent condensation.
The synthesis of 2,4-disubstituted thiazoles is dominated by the Hantzsch reaction and its variations. This strategy offers a straightforward and modular approach to this class of compounds. The general reaction involves the condensation of a thioamide or thiourea with an α-haloketone.
Hantzsch Thiazole Synthesis: This is the most common and direct method for constructing the 2,4-disubstituted thiazole core. The reaction involves the cyclocondensation of a thioamide with an α-haloketone. For the synthesis of 2-aminothiazoles, thiourea is used as the thioamide component. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a base.
Cook-Heilbron Synthesis: Another classical method involves the reaction of an α-aminonitrile with carbon disulfide. While effective, this method is often less utilized than the Hantzsch synthesis for preparing a wide range of substituted thiazoles.
Modern variations of these classical methods often focus on the use of milder reaction conditions, alternative reagents, and catalysts to improve efficiency and functional group tolerance. For instance, solid-phase synthesis techniques have been developed for the combinatorial synthesis of thiazole libraries.
Optimized Synthetic Pathways for this compound
While a specific, optimized synthetic pathway for this compound is not extensively documented in publicly available literature, a highly plausible and efficient route can be designed based on the well-established principles of the Hantzsch thiazole synthesis. The optimization of this pathway would focus on the selection of reagents and the fine-tuning of reaction conditions to maximize yield and purity.
The successful synthesis of this compound via the Hantzsch reaction hinges on the careful selection of reagents and the optimization of reaction parameters.
Thiourea Precursor: The key precursor is N-(2-ethylmorpholino)thiourea. This can be synthesized from 2-ethylmorpholine through reaction with a suitable thiocyanating agent, such as ammonium thiocyanate, or by reacting 2-ethylmorpholine with an isothiocyanate.
α-Halocarbonyl Component: A crucial reagent is a C2-electrophile that provides the C4 and C5 atoms of the thiazole ring. Due to the instability of α-haloaldehydes, a common strategy is to use a more stable precursor, such as a 1,1-dihaloethane followed by in situ hydrolysis, or a protected aldehyde. Chloroacetaldehyde or bromoacetaldehyde are commonly used.
Solvent and Catalyst: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol are frequently used. The reaction can be accelerated by the addition of a base, such as sodium acetate or pyridine, which facilitates the initial nucleophilic attack and subsequent cyclization.
Optimization of the reaction would involve screening different solvents, bases, reaction temperatures, and reaction times to identify the conditions that provide the highest yield and purity of the final product.
| Parameter | Options | Considerations |
| Thiourea Precursor Synthesis | Reaction of 2-ethylmorpholine with ammonium thiocyanate or an isothiocyanate. | Purity of 2-ethylmorpholine is crucial. |
| α-Halocarbonyl Reagent | Chloroacetaldehyde, bromoacetaldehyde, or in situ generation from precursors. | Stability and reactivity of the reagent. |
| Solvent | Ethanol, isopropanol, acetonitrile, DMF. | Polarity and boiling point of the solvent can influence reaction kinetics. |
| Catalyst | Sodium acetate, pyridine, triethylamine. | Base strength can affect the rate of deprotonation and cyclization. |
| Temperature | Room temperature to reflux. | Higher temperatures can increase reaction rates but may also lead to side products. |
A plausible multi-step synthetic sequence for this compound, based on the retrosynthetic analysis, is outlined below:
Step 1: Synthesis of N-(2-ethylmorpholino)thiourea
The synthesis would commence with the preparation of the substituted thiourea. 2-Ethylmorpholine is reacted with a thiocyanating agent, such as benzoyl isothiocyanate, followed by hydrolysis to yield N-(2-ethylmorpholino)thiourea.
Step 2: Hantzsch Thiazole Synthesis
The prepared N-(2-ethylmorpholino)thiourea is then subjected to a cyclocondensation reaction with an α-haloaldehyde, such as chloroacetaldehyde. The reaction is typically performed in a protic solvent like ethanol, often with gentle heating.
Step 3: Isolation and Purification
Upon completion of the reaction, the product, this compound, is isolated from the reaction mixture. This may involve neutralization, extraction, and subsequent purification by techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
The stereochemistry of this compound resides in the 2-ethylmorpholine moiety, which contains a chiral center at the C2 position of the morpholine (B109124) ring. Therefore, a stereoselective synthesis of the final compound necessitates the use of an enantiomerically pure or enriched 2-ethylmorpholine starting material.
Recent advancements in asymmetric catalysis have provided efficient methods for the synthesis of chiral 2-substituted morpholines. One notable approach is the asymmetric hydrogenation of dehydromorpholines. nih.govscispace.com This method utilizes chiral catalysts, such as rhodium complexes with chiral phosphine ligands, to achieve high enantioselectivity in the reduction of the enamine double bond, yielding chiral 2-substituted morpholines. nih.gov
A stereoselective synthesis of (R)- or (S)-2-(2-Ethylmorpholino)thiazol-4-amine would therefore involve:
Asymmetric Synthesis of Chiral 2-Ethylmorpholine: Employing a method such as asymmetric hydrogenation of a suitable dehydromorpholine precursor to obtain enantiomerically pure (R)- or (S)-2-ethylmorpholine. nih.gov
Synthesis of Chiral N-(2-ethylmorpholino)thiourea: Reacting the enantiomerically pure 2-ethylmorpholine with a thiocyanating agent, preserving the stereocenter.
Hantzsch Condensation: Condensing the chiral thiourea derivative with an achiral α-haloaldehyde. Since the thiazole ring formation does not involve the chiral center, the stereochemistry of the 2-ethylmorpholine moiety is expected to be retained in the final product.
This approach would provide access to the individual enantiomers of this compound, which is often crucial for pharmacological studies.
Advanced Synthetic Techniques Applied to this compound Production
Flow Chemistry Methodologies for Continuous Synthesis
No specific research has been published on the application of flow chemistry for the continuous synthesis of this compound. While flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds, including some thiazole derivatives, these methodologies have not been explicitly adapted or studied for this target molecule.
Microwave-Assisted Synthesis of this compound
There are no dedicated studies in the scientific literature describing the microwave-assisted synthesis of this compound. Although microwave irradiation is a common technique to accelerate the synthesis of 2-aminothiazoles, specific reaction conditions, yields, and comparative data for this compound are not available.
Photocatalytic or Electrosynthetic Routes to this compound
Information regarding the use of photocatalytic or electrosynthetic methods for the production of this compound is absent from published scientific research. These advanced synthetic strategies have not been reported in the context of this specific thiazole derivative.
Green Chemistry Principles in the Synthesis of this compound
Solvent Selection and Reduction of Waste Streams
A detailed analysis of solvent selection guided by green chemistry principles specifically for the synthesis of this compound has not been documented. Research on the reduction of waste streams, comparison of different solvent systems (e.g., bio-based solvents, supercritical fluids), or solvent recycling for this particular synthesis is not available.
Atom Economy Considerations in this compound Synthesis
There are no published studies that calculate or discuss the atom economy of synthetic routes to this compound. While the Hantzsch thiazole synthesis is a common method for related compounds, a specific atom economy analysis for the production of the title compound has not been reported.
Computational Investigations of 2 2 Ethylmorpholino Thiazol 4 Amine S Molecular Interactions
Molecular Docking and Ligand-Based Design for 2-(2-Ethylmorpholino)thiazol-4-amine
Molecular docking and ligand-based design are pivotal computational tools in drug discovery. They allow for the prediction of how a molecule like this compound might interact with biological targets and guide the design of new, more potent derivatives.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When utilizing this compound as a scaffold, a validated pharmacophore model can be employed as a query to screen extensive virtual databases. nih.gov For instance, a pharmacophore model could be generated based on the key structural features of this compound that are hypothesized to be essential for biological activity. This model would then be used to filter large compound libraries, retrieving only those molecules that match the pharmacophoric features. The retrieved hits would subsequently be subjected to further filtering based on parameters such as fit value and then advanced to molecular docking studies to predict their binding modes and reduce the likelihood of false positives. nih.gov This collaborative virtual screening approach can rapidly expand the structure-activity relationship (SAR) around the core scaffold. nih.gov
Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a biological target. For this compound, docking studies could be conducted against a range of hypothesized targets. For example, based on the known activities of similar thiazole (B1198619) derivatives, potential targets could include bacterial DNA gyrase, tubulin, or various kinases. als-journal.comals-journal.comnih.gov The docking process would involve preparing the three-dimensional structure of the target protein and the ligand, followed by the use of a docking algorithm to predict the most stable binding poses. The results would be analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues in the active site of the target. nih.govnih.gov These predictions can provide insights into the potential mechanism of action and guide the design of analogues with improved binding affinity. nih.gov
A hypothetical docking study of this compound with a kinase target might yield the following predicted interactions:
| Interaction Type | Interacting Residue | Distance (Å) |
| Hydrogen Bond | ASP 85 | 2.1 |
| Hydrogen Bond | LYS 23 | 2.5 |
| Hydrophobic | LEU 83 | 3.8 |
| Hydrophobic | VAL 31 | 4.1 |
This is a hypothetical data table for illustrative purposes.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of this compound by identifying key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov This model can then be used for several purposes, including virtual screening to find other molecules with similar activity, and to guide the design of new derivatives with enhanced potency. The generation of a quantitative pharmacophore model would involve a training set of molecules with known activity to establish a correlation between the geometric arrangement of features and biological potency. nih.gov
In Silico Prediction of Pre-clinical Pharmacological Properties for this compound
In silico prediction of a compound's pharmacokinetic properties is a critical step in the early stages of drug discovery. These predictions help to identify potential liabilities that could lead to failure in later stages of development.
Computational tools can predict the ADME properties of this compound. nih.gov Various software and web servers, such as SwissADME and pkCSM, are available for this purpose. als-journal.comals-journal.commspsss.org.ua These tools can calculate a range of physicochemical and pharmacokinetic parameters. For instance, predictions can be made regarding its oral bioavailability based on Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Furthermore, its potential for gastrointestinal absorption and brain penetration can be estimated. mspsss.org.ua In silico ADME studies can provide a preliminary assessment of the drug-likeness of this compound. nih.gov
A hypothetical ADME prediction for this compound might look like this:
| Property | Predicted Value |
| Molecular Weight | < 500 g/mol |
| LogP | < 5 |
| Hydrogen Bond Donors | < 5 |
| Hydrogen Bond Acceptors | < 10 |
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeation | Low |
This is a hypothetical data table for illustrative purposes.
Predicting the potential for a compound to bind to unintended biological targets, known as off-targets, is crucial for early safety assessment. nih.gov Computational approaches can be used to predict the off-target interaction profile of this compound. These methods often utilize large, curated databases of known compound-target interactions and employ machine learning models or similarity-based approaches to predict potential off-target binding. nih.gov By comparing the structural and chemical features of this compound to a vast library of compounds with known activities, it is possible to identify potential off-targets that could lead to adverse effects. nih.gov This early identification of potential off-target interactions allows for the prioritization of compounds with a lower risk of toxicity for further development. nih.gov
Pre Clinical Biological Characterization of 2 2 Ethylmorpholino Thiazol 4 Amine
Target Identification and Validation Studies for 2-(2-Ethylmorpholino)thiazol-4-amine
Proteomic Approaches for Binding Partner Elucidation
No data available.
Affinity Chromatography and Pull-Down Assays with this compound
No data available.
CRISPR/Cas9-Based Genetic Screening to Identify Downstream Effects
No data available.
Enzyme and Receptor Binding Assays with this compound
In Vitro Enzyme Inhibition Kinetics of this compound
No data available.
Receptor Binding Profiling (e.g., radioligand binding assays)
No data available.
Allosteric Modulation Studies by this compound
No studies describing the allosteric modulation of any receptor or enzyme by this compound have been reported. Research into the potential for this compound to act as a positive or negative allosteric modulator is not publicly available.
Cellular Assays and Pathway Modulation by this compound
Detailed investigations into the cellular effects of this compound are not documented in the available literature. Consequently, there is no data for the following subsections:
Cell Viability and Proliferation Assays (without toxicity profiles)
There are no published studies that have assessed the effect of this compound on the viability or proliferation of any cell line.
Reporter Gene Assays for Pathway Activation/Inhibition
No reporter gene assays have been conducted to determine if this compound activates or inhibits specific cellular signaling pathways.
Flow Cytometry-Based Analysis of Cellular Processes Affected by this compound
There is no information available from flow cytometry studies to indicate what cellular processes, such as cell cycle progression or apoptosis, might be affected by this compound.
High-Content Screening (HCS) for Phenotypic Profiling
The phenotypic effects of this compound on cells have not been profiled using high-content screening.
Mechanism of Action (MOA) Studies for this compound
The molecular target and the precise mechanism by which this compound might exert a biological effect remain unelucidated. No mechanism of action studies for this specific compound have been published.
Molecular Profiling (e.g., RNA-seq, proteomics, metabolomics)
Molecular profiling, or 'omics' technologies, provide a global, unbiased view of the molecular changes induced by a compound within a biological system. These techniques are instrumental in identifying the pathways and cellular processes modulated by this compound, offering insights into its mechanism of action and potential therapeutic applications.
RNA-sequencing (RNA-seq): This transcriptomic technique would be employed to quantify the changes in gene expression in cells or tissues upon treatment with this compound. By comparing the transcriptomes of treated and untreated samples, researchers can identify which genes are upregulated or downregulated, thus revealing the genetic pathways affected by the compound.
Proteomics: Proteomic analysis focuses on the large-scale study of proteins, their structures, and functions. nih.gov Using techniques like mass spectrometry, proteomics can identify the protein targets of this compound and characterize changes in protein expression, post-translational modifications, and protein-protein interactions. nih.gov
Metabolomics: This field of study investigates the global metabolic profile in a cell, tissue, or organism following compound exposure. nih.gov By analyzing the changes in endogenous small-molecule metabolites, metabolomics can provide a functional readout of the physiological state and elucidate the downstream effects of this compound on metabolic pathways. nih.gov
Table 1: Illustrative Example of Molecular Profiling Data for this compound
| Technique | Parameter Measured | Illustrative Finding | Potential Implication |
| RNA-seq | Differential Gene Expression | Upregulation of apoptosis-related genes | Pro-apoptotic activity |
| Proteomics | Protein Abundance Changes | Decreased expression of inflammatory cytokines | Anti-inflammatory properties |
| Metabolomics | Altered Metabolite Levels | Shift in cellular energy metabolism pathways | Modulation of cellular bioenergetics |
Genetic Rescue and Overexpression Studies
To validate the molecular targets of this compound identified through profiling techniques, genetic rescue and overexpression studies are crucial. These experiments involve manipulating the expression of a putative target gene to determine if this alters the cellular response to the compound.
Genetic Rescue: In a cell line where the proposed target gene has been knocked out or knocked down, a "rescue" experiment would involve reintroducing the gene. If the cells subsequently regain their sensitivity to this compound, it provides strong evidence that the gene product is indeed the direct target.
Overexpression Studies: Conversely, overexpressing the putative target protein in a cell line may enhance the cellular response to the compound, further confirming the target engagement.
Biophysical Techniques for Ligand-Target Interaction Analysis (e.g., SPR, ITC)
Biophysical techniques are essential for quantitatively characterizing the direct physical interaction between a ligand, such as this compound, and its biological target. nih.gov These methods provide key data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. xantec.comnicoyalife.com This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated. xantec.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to its target molecule in solution. nicoyalife.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nicoyalife.com
Table 2: Illustrative Biophysical Data for the Interaction of this compound with a Putative Target Protein
| Technique | Parameter | Illustrative Value | Interpretation |
| SPR | KD (Equilibrium Dissociation Constant) | 50 nM | High-affinity interaction |
| kon (Association Rate Constant) | 1 x 10^5 M⁻¹s⁻¹ | Rapid binding | |
| koff (Dissociation Rate Constant) | 5 x 10⁻³ s⁻¹ | Stable complex formation | |
| ITC | ΔH (Enthalpy Change) | -10 kcal/mol | Enthalpically driven binding |
| TΔS (Entropy Change) | -2 kcal/mol | Unfavorable entropy change | |
| n (Stoichiometry) | 1.05 | 1:1 binding ratio |
In Vitro and Ex Vivo Tissue-Based Studies of this compound
Following cellular and molecular characterization, it is important to assess the effects of this compound in more complex biological systems that recapitulate the multicellular environment of a whole organ.
Organ Bath Studies for Functional Assessment
Organ bath studies are a classical pharmacological technique used to investigate the functional effects of a compound on isolated organs or tissues. For example, a section of smooth muscle, such as from the aorta or intestine, can be mounted in an organ bath containing a physiological salt solution. The contractile or relaxant responses of the tissue to this compound can then be measured, providing information on its potential effects on physiological processes like blood pressure or gut motility.
Tissue Slice Culture Investigations
Tissue slice cultures offer a bridge between in vitro cell culture and in vivo animal models. nih.govnih.gov Thin slices of fresh tissue are maintained in a culture medium, preserving the native cellular architecture and microenvironment. nih.gov These cultures can be used to study the effects of this compound on cell viability, proliferation, and specific cellular functions within the context of the tissue. nih.govnih.gov This technique is particularly valuable for assessing the compound's activity in complex tissues like the brain, liver, or tumors. nih.gov
Structure Activity Relationship Sar Studies on 2 2 Ethylmorpholino Thiazol 4 Amine Analogues
Synthesis of 2-(2-Ethylmorpholino)thiazol-4-amine Analogues
The synthesis of analogues is a critical step in SAR studies, allowing for the systematic evaluation of different chemical modifications. The synthesis of thiazole (B1198619) derivatives is well-documented, with the Hantzsch thiazole synthesis being a classical and widely used method. This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. nih.gov
Systematic Modification of the Thiazole Ring Substituents
Modifications to the thiazole ring itself, beyond the substituents at the 2- and 4-positions, can significantly impact biological activity. The C5 position of the thiazole ring is a common site for introducing diversity. For example, studies on other 2,4-disubstituted thiazoles have shown that introducing various substituents at the C5 position can modulate activity. This can be achieved synthetically by starting with appropriately substituted α-haloketones in a Hantzsch synthesis.
In a study of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, modifications were introduced by first treating the parent compound with N-bromosuccinimide (NBS), followed by treatment with various amines to create substituted analogues. frontiersin.org
Table 1: Examples of Thiazole Ring Modifications and Their Impact on Activity in Related Scaffolds Note: This table is illustrative of the types of modifications and activities observed in related thiazole compounds, not specifically this compound.
| Parent Scaffold | Modification | Resulting Analogue Structure (Partial) | Observed Activity Change | Reference |
|---|---|---|---|---|
| 2-Amino-4-arylthiazole | Substitution at C5 position | 2-Amino-4-aryl-5-substituted-thiazole | Activity is sensitive to the nature of the C5 substituent. | nih.gov |
| 4-(thiophen-2-yl)thiazol-2-amine | Bromination at C5 followed by amination | 5-Amino-4-(thiophen-2-yl)thiazol-2-amine | Potent anti-inflammatory and analgesic properties observed in specific analogues. | frontiersin.orgnih.gov |
Variations in the Morpholino Moiety of this compound
The 2-(2-Ethylmorpholino) group offers multiple avenues for modification to probe its role in target binding and its influence on physicochemical properties.
Altering the Ethyl Substituent: The ethyl group can be replaced with other alkyl groups (e.g., methyl, propyl, isopropyl, cyclopropyl) to investigate the size and shape tolerance of the binding pocket. It can also be replaced with functionalized chains to introduce new interaction points.
Replacing the Morpholine (B109124) Ring: As discussed under bioisosterism, the morpholine ring can be substituted with other saturated heterocycles like piperidine, piperazine, or thiomorpholine. This alters the compound's polarity, hydrogen bonding potential, and metabolic profile.
Modifying the Linker: The connection point to the morpholine ring can be altered. For instance, the stereochemistry of the ethyl group's attachment point can be investigated, or the linker could be extended or rigidified.
In a study of thienothiazoloquinazoline derivatives, reacting a precursor with morpholine and formaldehyde yielded a morpholinomethyl derivative, demonstrating a synthetic route for incorporating this moiety. acs.org
Elaboration of the Amine Functionality
The 4-amino group is a key functional handle for derivatization. It can serve as a hydrogen bond donor and a nucleophile for further chemical modifications. SAR studies on related 2-aminothiazole (B372263) series have shown that modifications at this position have a significant impact on biological activity. nih.gov
Common elaborations include:
Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Alkylation: Introduction of one or two alkyl groups to form secondary or tertiary amines.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Table 2: Representative Elaborations of the 4-Amine Group in Thiazole Analogues Note: This table illustrates common synthetic transformations for the amino group in related thiazole compounds.
| Starting Material | Reagent/Condition | Product Type | Potential SAR Insight | Reference |
|---|---|---|---|---|
| 4-Aminothiazole derivative | Acid chloride / EDCI coupling | Amide | Introduces hydrogen bond acceptors and probes steric tolerance. | nih.gov |
| 4-Aminothiazole derivative | Phenyl isothiocyanate | Thiourea | Can introduce additional binding interactions and alter electronic properties. | nih.gov |
| 4-Aminothiazole derivative | Aldehyde / reductive amination | Secondary or Tertiary Amine | Modulates basicity and lipophilicity. | nih.gov |
These systematic modifications, guided by rational design principles, are essential for developing a comprehensive understanding of the structure-activity relationships for this class of compounds.
SAR Analysis of this compound Series
The exploration of the structure-activity relationships within the this compound series focuses on understanding how modifications to the core scaffold impact biological activity. The key components of this scaffold are the thiazol-4-amine core, the morpholine ring, and the ethyl linker.
The 2-aminothiazole scaffold is a common feature in many biologically active compounds, exhibiting a range of activities including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.comglobalresearchonline.netmdpi.com The amine group at the 4-position of the thiazole ring is a critical site for interaction with biological targets, often participating in hydrogen bonding.
The morpholine moiety is another significant contributor to the molecule's properties. It is known to enhance the pharmacokinetic profile of drug candidates by improving solubility and metabolic stability. The nitrogen atom in the morpholine ring can also act as a hydrogen bond acceptor.
The ethyl linker between the morpholine and the thiazole rings provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target. The length and nature of this linker can be a key determinant of activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound series, QSAR models can be developed to predict the activity of new analogues and to guide the design of more potent compounds.
A QSAR study on a series of 2-aminothiazole derivatives identified several key descriptors that influence their inhibitory activity. tandfonline.comnih.gov These descriptors include:
Moreau-Broto autocorrelation (ATSC1i): This descriptor relates to the spatial distribution of atomic properties within the molecule.
Moran autocorrelation (MATS8c): This descriptor is weighted by atomic charges and provides information about the electronic environment of the molecule.
Relative Positive Surface Area (RPSA): This descriptor is related to the total molecular surface area and can influence how the molecule interacts with its environment.
Another QSAR analysis of polysubstituted aminothiazoles with antihypertensive activity revealed that parameters such as molecular volume, lipophilicity, dipole moment, and refractivity of the molecule play a significant role in determining their biological activity. semanticscholar.org
The following interactive data table illustrates the types of descriptors that could be used in a QSAR model for this compound analogues and their potential impact on biological activity.
| Descriptor Category | Specific Descriptor | Potential Impact on Activity |
| Topological | Moreau-Broto Autocorrelation | Influences spatial arrangement for target binding. |
| Electronic | Moran Autocorrelation (charge-weighted) | Affects electrostatic interactions with the target. |
| Geometrical | Relative Positive Surface Area | Impacts solubility and membrane permeability. |
| Physicochemical | Lipophilicity (logP) | Modulates cell membrane penetration and binding to hydrophobic pockets. |
| Physicochemical | Dipole Moment | Influences long-range interactions with the target. |
Data Mining and Cheminformatics Approaches to this compound Derivatives
Data mining and cheminformatics are powerful tools for analyzing large datasets of chemical structures and biological activities to identify patterns and relationships that can inform drug design. For the this compound series, these approaches can be used to:
Identify privileged scaffolds: The 2-aminothiazole core is a well-known privileged scaffold in medicinal chemistry, appearing in a wide range of bioactive molecules. mdpi.com
Cluster compounds based on structural similarity: This can help to group analogues with similar activity profiles and to identify key structural features that differentiate active from inactive compounds.
Develop predictive models: Machine learning algorithms can be trained on existing data to predict the activity of new, untested compounds.
A study on 2-aminothiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors utilized computational QSAR studies to design new analogues with improved activity. zenodo.org This highlights the potential of cheminformatics in guiding the synthesis and testing of novel compounds.
Analytical Method Development for 2 2 Ethylmorpholino Thiazol 4 Amine in Research Matrices
Chromatographic Methods for Quantification of 2-(2-Ethylmorpholino)thiazol-4-amine
Chromatography is a cornerstone of analytical chemistry, providing the necessary separation of the target analyte from complex matrix components.
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the quantification of non-volatile, polar compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is generally the first approach due to its versatility and wide applicability. nasc.ac.in
Method development would involve optimizing several key parameters to achieve good peak shape, resolution, and a reasonable run time. nasc.ac.in As a basic compound, the pH of the mobile phase is a critical parameter for achieving sharp, symmetrical peaks. nasc.ac.in A typical starting point for method development is a C18 column with a gradient elution using a mixture of an aqueous buffer (like ammonium formate or formic acid) and an organic solvent (such as acetonitrile or methanol). UV detection would be appropriate, with the detection wavelength selected based on the compound's UV absorbance maximum.
Table 1: Proposed Initial RP-HPLC Parameters for this compound Analysis
| Parameter | Proposed Condition | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Standard stationary phase for reversed-phase separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure ionization and good peak shape for the basic amine. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for adjusting elution strength. |
| Elution Mode | Gradient | Allows for efficient elution of the analyte while cleaning the column of more non-polar matrix components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm I.D. column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at the wavelength of maximum absorbance (λmax) for sensitivity and peak purity analysis. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
Further optimization would involve adjusting the gradient slope, pH of the mobile phase, and testing different stationary phases (e.g., C8, Phenyl-Hexyl) to achieve the desired separation from any impurities or matrix interferences.
Gas Chromatography (GC) is best suited for analytes that are volatile and thermally stable. The structure of this compound, with its relatively high molecular weight and multiple polar functional groups (amine, morpholine (B109124) nitrogen, and oxygen), suggests that it has a low volatility and is not an ideal candidate for direct GC analysis. Thermal decomposition at the high temperatures required for volatilization in the GC inlet is a significant risk.
Therefore, GC method development would likely be impractical without a chemical derivatization step. Derivatization could be employed to block the polar N-H group on the aminothiazole ring, thereby increasing volatility and thermal stability. However, HPLC-based methods are generally more direct and less complex for a compound with these characteristics.
The structure of this compound contains a stereocenter at the C2 position of the morpholine ring where the ethyl group is attached. This means the compound exists as a pair of enantiomers (R and S forms). Since enantiomers can have different biological activities, it is often necessary to separate and quantify them. nih.gov
Chiral chromatography is the most effective technique for this purpose. nih.gov Method development would focus on screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly successful for a wide range of chiral compounds and would be a logical starting point. nih.gov
Table 2: Proposed Strategy for Chiral HPLC Method Development
| Parameter | Approach |
| Columns | Screen various polysaccharide-based CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate)). |
| Mobile Phases | Test normal-phase (e.g., hexane/ethanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase modes. |
| Additives | Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) may be required to improve peak shape and resolution. |
| Temperature | Lowering the column temperature can often enhance enantiomeric resolution. |
The goal is to find a combination of CSP and mobile phase that provides baseline separation of the two enantiomers, allowing for the determination of enantiomeric excess or the quantification of each isomer in a sample.
Mass Spectrometry (MS) Applications for this compound
Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for bioanalysis due to its exceptional sensitivity and selectivity. kuleuven.be
For quantifying low concentrations of this compound in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the gold standard. nih.govresearchgate.netwjgnet.com This technique typically uses a triple quadrupole (QQQ) mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
The development of an LC-MS/MS method involves optimizing the HPLC separation as described previously and tuning the mass spectrometer parameters. The compound would first be infused into the mass spectrometer to determine the precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (Q2), and specific, stable product ions are monitored in the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components. kuleuven.be
Table 3: Hypothetical LC-MS/MS Parameters for Quantification
| Parameter | Proposed Setting | Purpose |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic nitrogen atoms in the molecule are readily protonated. |
| MS Analyzer | Triple Quadrupole (QQQ) | Enables SRM/MRM for high selectivity and sensitivity. |
| Scan Mode | Selected Reaction Monitoring (SRM) | Monitors a specific precursor → product ion transition for the analyte and internal standard. |
| Precursor Ion [M+H]⁺ | To be determined by infusion (Calculated m/z: 228.12) | Q1 isolates the protonated molecule of the analyte. |
| Product Ion(s) | To be determined by fragmentation | Q3 detects specific fragments, providing structural confirmation and quantification. |
| Collision Energy | Optimized for maximum product ion signal | Ensures efficient fragmentation of the precursor ion. |
This approach provides the low limits of detection (LOD) and quantification (LOQ) necessary for trace-level analysis in research studies. impactfactor.org
In drug discovery and metabolism research, identifying the biotransformation products (metabolites) of a compound is crucial. High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, is a powerful tool for this task. nih.gov
HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of both the parent compound and its metabolites. nih.gov An LC-HRMS experiment can detect potential metabolites in a biological sample by searching for predicted mass shifts corresponding to common metabolic reactions. nih.govmdpi.com The high-resolution data also allows for the separation of drug-related material from endogenous background ions, even if they have the same nominal mass. nih.gov
Table 4: Common Metabolic Biotransformations and Corresponding Mass Shifts Detectable by HRMS
| Biotransformation (Phase I / II) | Change in Elemental Composition | Exact Mass Shift (Da) |
| Hydroxylation | +O | +15.9949 |
| N-De-ethylation | -C₂H₄ | -28.0313 |
| Oxidation (Amine to N-oxide) | +O | +15.9949 |
| Ring Opening | +H₂O | +18.0106 |
| Glucuronidation | +C₆H₈O₆ | +176.0321 |
| Sulfation | +SO₃ | +79.9568 |
By comparing samples from a control group with those from a group exposed to the compound, researchers can identify unique ions whose accurate mass corresponds to these predicted metabolic modifications. Subsequent MS/MS fragmentation analysis on the HRMS instrument can then help to elucidate the structure of the metabolite. mdpi.com
Bioanalytical Method Validation for Pre-clinical Studies
The validation of bioanalytical methods is fundamental to ensure the reliability and reproducibility of quantitative data from preclinical studies. wisdomlib.org This process establishes that the analytical procedure is suitable for its intended purpose. For this compound, a robust bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred choice due to its high sensitivity and selectivity. d-nb.infonih.gov
Method Sensitivity, Selectivity, Accuracy, and Precision
A sensitive and selective LC-MS/MS method would be developed for the quantification of this compound in non-human biological matrices such as rat or mouse plasma. The method's performance is critically evaluated through several key parameters.
Method Sensitivity and Selectivity: The lower limit of quantification (LLOQ) is a critical measure of method sensitivity. For analogous compounds, LLOQs in the range of 1-10 ng/mL are typically achievable. nih.gov Selectivity is assessed by analyzing blank matrix samples from multiple sources to ensure no significant interference at the retention time of the analyte and the internal standard. d-nb.info
Accuracy and Precision: The accuracy and precision of the method are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. bioanalysis-zone.com The acceptance criteria for accuracy are generally within ±15% of the nominal concentration, while precision, measured as the coefficient of variation (CV), should not exceed 15%. nih.gov
| QC Level | Nominal Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
|---|---|---|---|---|---|
| Low | 5 | 102.3 | 6.8 | 104.5 | 8.2 |
| Medium | 50 | 98.7 | 4.5 | 101.2 | 5.9 |
| High | 500 | 101.5 | 3.1 | 99.8 | 4.3 |
Stability of this compound in Biological Matrices (non-human)
Ensuring the stability of the analyte in the biological matrix under various conditions is paramount for accurate quantification. nih.gov Stability studies are conducted to mimic the handling and storage conditions of study samples.
Freeze-Thaw Stability: This assesses the stability of the analyte after multiple cycles of freezing and thawing. Typically, three freeze-thaw cycles are evaluated. nih.gov
Short-Term (Bench-Top) Stability: This determines the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time during processing.
Long-Term Stability: This evaluates the stability of the analyte in the matrix when stored at a low temperature (e.g., -20°C or -80°C) for an extended period.
Post-Preparative Stability: This assesses the stability of the processed samples in the autosampler before injection into the analytical instrument.
| Stability Condition | Concentration (ng/mL) | Mean Recovery (%) | CV (%) |
|---|---|---|---|
| Freeze-Thaw (3 cycles) | 50 | 96.8 | 5.4 |
| Bench-Top (6 hours) | 50 | 98.2 | 3.9 |
| Long-Term (30 days at -80°C) | 50 | 95.5 | 6.1 |
| Post-Preparative (24 hours) | 50 | 101.1 | 2.7 |
Spectroscopic and Spectrometric Techniques for Quantitative Research Analysis
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantitative analysis of new chemical entities.
Mass Spectrometry (MS): Coupled with liquid chromatography, tandem mass spectrometry (LC-MS/MS) is the cornerstone for quantitative bioanalysis. researchgate.netresearchgate.net For this compound, electrospray ionization (ESI) in positive ion mode would likely be employed. The selection of precursor and product ions in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural confirmation of the synthesized compound. nih.gov While not typically used for quantitative analysis in biological matrices, it is essential for characterizing the reference standard. The chemical shifts and coupling constants would provide unambiguous evidence of the molecular structure, including the ethylmorpholino and aminothiazole moieties. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. nih.gov Characteristic absorption bands for the N-H stretching of the amine group, C=N stretching of the thiazole (B1198619) ring, and C-O-C stretching of the morpholine ring would be expected. mdpi.com
No Scientific Data Available for this compound
Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the chemical compound This compound . Consequently, it is not possible to generate an article detailing its therapeutic avenues, mechanistic insights, or role in pre-clinical research as requested.
The creation of a scientifically accurate and informative article requires a foundation of existing research. Without any published data on the biological activities, modulated pathways, or effects in disease models for this compound, any attempt to construct the outlined article would result in speculation and unsubstantiated claims.
While the provided outline is thorough, its execution is entirely dependent on the availability of primary research data for the specified compound. The absence of such data in the public domain makes it impossible to address the core sections of the proposed article, including:
Elucidation of Biological Pathways: No studies have identified the biological targets or pathways affected by this compound.
Pre-clinical Models of Disease: There are no records of this compound being tested in any in vitro or animal models of disease.
Comparison with Known Modulators: Without identified targets, a comparative analysis with other modulators cannot be performed.
Integration into Drug Discovery Pipelines: The compound does not appear to have entered any stage of pre-clinical drug discovery.
Therefore, to maintain scientific integrity and avoid the generation of misleading information, the requested article on "this compound" cannot be produced at this time. Further research and publication on this specific molecule would be required before a comprehensive scientific overview could be written.
Future Research Directions for 2 2 Ethylmorpholino Thiazol 4 Amine
Exploration of Novel Synthetic Routes to Access Broader Chemical Space Around 2-(2-Ethylmorpholino)thiazol-4-amine
Future synthetic research should aim to generate a library of analogues to establish a comprehensive structure-activity relationship (SAR). The classic Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a thiourea (B124793) with an α-haloketone, serves as a foundational method for creating the core 2-aminothiazole (B372263) ring. benthamdirect.comnih.gov However, expanding the chemical diversity around the this compound scaffold necessitates the exploration of more advanced and flexible synthetic strategies.
Key areas for exploration include:
Modification of the Morpholine (B109124) Ring: Introducing substituents on the morpholine ring or replacing it with other heterocyclic systems (e.g., piperidine, piperazine, thiomorpholine) could significantly modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.
Substitution on the Thiazole Ring: The C5 position of the thiazole ring is a prime target for substitution. Functionalization at this position can be achieved through various reactions, including electrophilic aromatic substitution, to introduce groups like halogens, nitro groups, or alkyl chains. mdpi.com These modifications can influence the electronic properties and steric profile of the molecule.
Derivatization of the 4-amino Group: The exocyclic amino group can be acylated, alkylated, or used as a handle for coupling with other molecular fragments, such as carboxylic acids or sulfonyl chlorides. nih.govmdpi.com This allows for the creation of amide, sulfonamide, and urea/thiourea derivatives, which have shown diverse biological activities in related compound series. nih.gov
A systematic approach to generating these analogues would be crucial for subsequent screening and optimization efforts.
Table 1: Proposed Analogue Library for Synthesis
| Modification Site | Proposed Modification | Rationale |
|---|---|---|
| Ethyl group on Morpholine | Methyl, Propyl, Isopropyl, Cyclopropyl | Investigate steric effects on binding |
| Morpholine Ring | Thiomorpholine, N-Methylpiperazine | Modulate polarity and hydrogen bonding |
| Thiazole C5-position | -Cl, -Br, -CH3, -Phenyl | Explore electronic and steric influences |
| 4-amino Group | Acetamide, Benzamide, Methylurea | Introduce hydrogen bond donors/acceptors |
Advanced Computational Modeling for Optimizing this compound Derivatives
Computational chemistry offers powerful tools to guide the rational design of new derivatives and to understand their potential biological activity. Density Functional Theory (DFT) can be employed to analyze the electronic structure, reactivity, and spectroscopic properties of this compound and its analogues. nih.govmdpi.com DFT calculations can determine parameters such as HOMO-LUMO energy gaps, which provide insights into the molecule's kinetic stability and chemical reactivity. nih.gov
Molecular docking simulations are another critical computational tool. nih.gov By identifying potential biological targets for the broader class of 2-aminothiazoles (e.g., kinases, DNA gyrase), docking studies can predict the binding modes and affinities of newly designed analogues. nih.govmdpi.com This in silico screening can prioritize the synthesis of compounds with the highest likelihood of biological activity, thereby saving time and resources. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can also be developed once a sufficient number of analogues have been synthesized and tested. excli.de QSAR models correlate physicochemical properties with biological activity, providing predictive models to guide further optimization.
Table 2: Computational Approaches for Derivative Optimization
| Methodology | Objective | Key Parameters |
|---|---|---|
| Density Functional Theory (DFT) | Analyze electronic properties and reactivity | HOMO-LUMO gap, Molecular Electrostatic Potential (MEP) |
| Molecular Docking | Predict binding affinity and mode to biological targets | Binding energy, Hydrogen bond interactions, Hydrophobic contacts |
| QSAR Modeling | Develop predictive models for biological activity | Lipophilicity (logP), Molar refractivity, Topological indices |
Deepening Mechanistic Understanding of this compound's Biological Interactions
Given the wide range of biological activities reported for 2-aminothiazole derivatives—including anticancer, antimicrobial, anti-inflammatory, and antiviral properties—a key research direction is to elucidate the specific mechanism of action for this compound. mdpi.commdpi.comnih.gov
Initial investigations should involve broad phenotypic screening to identify potential areas of biological activity. If a particular activity is confirmed, more detailed mechanistic studies can be undertaken. For example, if anticancer activity is observed, studies could investigate effects on cell cycle progression, apoptosis induction, and inhibition of specific cancer-related signaling pathways. benthamdirect.comnih.gov Many 2-aminothiazole compounds are known to function as kinase inhibitors; therefore, screening against a panel of kinases could be a fruitful avenue of investigation. nih.gov
For potential antimicrobial activity, determining the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi would be the first step. ijpsr.com Subsequent studies could explore the mechanism, such as inhibition of essential enzymes like DNA gyrase or disruption of cell membrane integrity. mdpi.com
Investigation of Synergistic Effects of this compound with Other Research Compounds (pre-clinical)
In many therapeutic areas, particularly oncology, combination therapy is a standard approach to enhance efficacy and overcome resistance. nih.gov Future pre-clinical studies should investigate whether this compound exhibits synergistic or additive effects when combined with other established research compounds.
For instance, if the compound shows anticancer properties, it could be tested in combination with known cytotoxic agents or targeted therapies. The rationale is that this compound might inhibit a pathway that, when blocked, sensitizes cancer cells to the effects of another agent. Similarly, if it demonstrates antibacterial activity, it could be combined with known antibiotics to assess its potential to overcome bacterial resistance mechanisms.
These studies would typically involve in vitro cell-based assays where the effect of the individual compounds and their combination is measured. The results can be analyzed using models like the Chou-Talalay method to determine whether the interaction is synergistic, additive, or antagonistic.
Emerging Technologies for High-Throughput Screening and Profiling of this compound Analogues
To efficiently evaluate the library of synthesized analogues, high-throughput screening (HTS) technologies are indispensable. HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a phenotypic assay. researchgate.net
Once a primary biological activity is identified for the parent compound, an HTS assay can be developed to screen the analogue library. For example, if the compound is found to be a glutaminase (B10826351) inhibitor, an enzymatic HTS assay could be established to quickly identify derivatives with improved potency. researchgate.net
Following initial HTS, high-content screening (HCS) can provide more detailed information on the cellular effects of the active compounds. HCS uses automated microscopy and image analysis to assess multiple cellular parameters simultaneously, such as cell morphology, viability, and the localization of specific proteins. This can help to differentiate between compounds with different mechanisms of action and to identify potential off-target effects early in the research process.
Strategic Research Priorities for Unlocking Full Academic Potential of this compound
To maximize the academic value of research into this compound, a strategic and phased approach is recommended.
Initial Scaffolding and Feasibility (Phase 1): The primary goal is to confirm that the scaffold is synthetically tractable and possesses some form of biological activity. This involves optimizing a scalable synthesis for the parent compound and performing broad-based phenotypic screening against diverse biological systems (e.g., cancer cell lines, bacterial and fungal strains).
Library Development and SAR (Phase 2): Based on the initial findings, a focused library of analogues should be synthesized as outlined in section 9.1, guided by computational modeling (section 9.2). This library will be used to establish a clear structure-activity relationship.
Mechanism of Action and Target Identification (Phase 3): For the most potent analogues, in-depth mechanistic studies (section 9.3) should be conducted to identify the specific biological target(s). This may involve techniques such as affinity chromatography, proteomics, or genetic screens.
Pre-clinical Synergy and Model Validation (Phase 4): Promising candidates should be evaluated in combination with other compounds (section 9.4) and tested in more complex pre-clinical models, such as 3D cell cultures or animal models, to validate the in vitro findings.
By following these strategic priorities, the academic community can systematically unlock the scientific potential of this compound and its derivatives, contributing valuable knowledge to the field of medicinal chemistry.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-(2-Ethylmorpholino)thiazol-4-amine, and what key parameters influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or aldehydes. For example, refluxing 2-amino-4-phenylthiazole with substituted aldehydes in ethanol with catalytic acetic acid yields Schiff base intermediates, which can be further functionalized with morpholine derivatives . Critical parameters include reaction time (7–12 hours), temperature (reflux conditions), and stoichiometric ratios of reactants. Purification often involves recrystallization from ethanol or column chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and ethylmorpholino substituents (δ 3.4–3.8 ppm for morpholine CH groups) .
- Mass Spectrometry (ESI-MS) : Provides molecular ion peaks (e.g., [M+H]) to verify molecular weight .
- Elemental Analysis : Ensures purity by matching experimental and theoretical C, H, N, and S percentages .
Q. What preliminary biological screening approaches are used to evaluate thiazol-4-amine derivatives?
- Methodological Answer : Initial antimicrobial activity is assessed via disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Antiproliferative activity is tested using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC values) and structure-activity relationships (SAR) are established by modifying substituents on the thiazole and morpholino groups .
Advanced Research Questions
Q. How can computational methods like DFT optimize the synthesis and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties such as HOMO-LUMO gaps, molecular electrostatic potentials, and charge distribution. These insights guide the design of derivatives with enhanced reactivity or binding affinity. For example, exact-exchange functionals improve accuracy in modeling thermochemical properties like atomization energies .
Q. What strategies resolve contradictions in reported synthetic yields or structural data for thiazol-4-amine derivatives?
- Methodological Answer : Discrepancies often arise from varying reaction conditions (e.g., solvent polarity, catalyst loadings). Systematic optimization via Design of Experiments (DoE) or response surface methodology identifies optimal parameters. Cross-validation using multiple analytical techniques (e.g., X-ray crystallography for solid-state structure confirmation) resolves structural ambiguities .
Q. What role do substituents on the thiazole ring play in modulating biological activity?
- Methodological Answer : Substituents like halogens (Cl, F) or electron-donating groups (e.g., methoxy) enhance lipophilicity and membrane permeability, improving antimicrobial potency. Molecular docking studies (e.g., AutoDock Vina) reveal interactions with target enzymes (e.g., bacterial dihydrofolate reductase). For instance, 4-fluorophenyl derivatives show stronger hydrogen bonding with active-site residues .
Q. How can alternative synthetic routes (e.g., electrochemical methods) improve sustainability for thiazol-4-amine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
